molecular formula C15H17N3O3S2 B2613186 Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate CAS No. 394234-01-6

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate

Cat. No.: B2613186
CAS No.: 394234-01-6
M. Wt: 351.44
InChI Key: DZSSHAUYCIRFMV-UHFFFAOYSA-N
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Description

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiadiazole ring, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antifungal, antiviral, and antitumor effects, suggesting that Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate may interact with a variety of cellular targets.

Mode of Action

It is known that compounds containing a thiadiazole ring can interact with their targets in various ways, leading to changes in cellular function . For instance, they may inhibit the activity of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Based on the known activities of similar compounds, it may inhibit the growth of certain types of cells, disrupt cellular processes, and induce cell death .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors These could include the pH and temperature of the surrounding environment, the presence of other compounds, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptoacetone under controlled conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSHAUYCIRFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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